molecular formula C7H14O2 B1197570 Butyl glycidyl ether CAS No. 2426-08-6

Butyl glycidyl ether

Cat. No.: B1197570
CAS No.: 2426-08-6
M. Wt: 130.18 g/mol
InChI Key: YSUQLAYJZDEMOT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Butyl glycidyl ether (BGE) is an epoxy monomer that is primarily used as an aliphatic reactive diluent in the modification of epoxy systems . Its structure consists of a soft segment and one epoxy segment, which can be incorporated into the epoxy resins for reducing the viscosity . The primary targets of BGE are therefore epoxy resins, where it acts to reduce viscosity and improve mechanical properties .

Mode of Action

BGE interacts with its targets (epoxy resins) by incorporating into the resin structure. The presence of the epoxy group in BGE allows it to participate in the curing reaction of the epoxy resin, forming a uniform system . This interaction results in a reduction in the viscosity of the epoxy resin system .

Biochemical Pathways

BGE is metabolized renally to butoxyacetic acid, 3-butoxy-2-hydroxypropionic acid, and 3-butoxy-2-acetylaminopropionic acid . These metabolites are then excreted in the urine .

Pharmacokinetics

The majority of a single dose of BGE is excreted in urine within 24 hours . This suggests that BGE is rapidly absorbed and metabolized, and its metabolites are quickly eliminated from the body .

Result of Action

The incorporation of BGE into epoxy resins results in a reduction in the viscosity of the resin system . This facilitates and enhances the mechanical properties of the polymers by improving their cryogenic strength, ductility, and impact resistance .

Action Environment

The action of BGE is influenced by environmental factors such as temperature and the presence of other chemicals. For example, BGE is flammable and reacts with strong oxidants, strong bases, strong acids, and amines . Therefore, the action, efficacy, and stability of BGE can be affected by the presence of these substances .

Biochemical Analysis

Biochemical Properties

Butyl glycidyl ether plays a significant role in biochemical reactions due to its reactive epoxide group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with glutathione, a crucial antioxidant in cells, forming conjugates that are subsequently metabolized . The interaction with glutathione is facilitated by the enzyme glutathione S-transferase, which catalyzes the conjugation reaction . Additionally, this compound can interact with other nucleophiles in the cell, leading to the formation of adducts that may affect cellular functions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can cause irritation to the skin, eyes, and respiratory tract upon exposure . At the cellular level, it affects cell signaling pathways and gene expression. For example, exposure to this compound can lead to the activation of stress response pathways, including the upregulation of genes involved in detoxification and repair mechanisms . Moreover, it can impact cellular metabolism by interacting with key metabolic enzymes, potentially leading to alterations in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins, DNA, and other cellular components . For instance, this compound can inhibit or activate enzymes by forming covalent adducts with their active sites, thereby altering their activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or DNA itself, leading to the activation or repression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade upon prolonged exposure to light and air . Over time, the degradation products may also exert biological effects, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that this compound can cause persistent alterations in cellular processes, including sustained activation of stress response pathways and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient changes in cellular function . At higher doses, it can lead to significant toxicity, including growth retardation, organ damage, and even death . Studies have identified threshold effects, where specific doses result in marked changes in biological responses. For instance, exposure to high concentrations of this compound can cause severe respiratory distress and systemic toxicity in rodents .

Metabolic Pathways

This compound is metabolized primarily in the liver and kidneys. The compound undergoes enzymatic conversion to butoxyacetic acid, 3-butoxy-2-hydroxypropionic acid, and 3-butoxy-2-acetylaminopropionic acid . These metabolites are further processed through various metabolic pathways, including conjugation with glucuronic acid and sulfate . The involvement of enzymes such as cytochrome P450 and glutathione S-transferase is crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is known to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification . Additionally, it can be found in the mitochondria, where it may impact energy production and oxidative stress responses . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Preparation Methods

Butyl glycidyl ether is synthesized through a two-step process involving the reaction of butanol with epichlorohydrin. The first step is a ring-opening reaction where butanol reacts with epichlorohydrin to form a butyl chlorohydrin ether intermediate. This intermediate then undergoes a ring-closing reaction with sodium hydroxide to produce this compound . The reaction is typically catalyzed by an active carbon-immobilized boron trifluoride catalyst, which enhances the selectivity and reduces side reactions .

Chemical Reactions Analysis

Butyl glycidyl ether undergoes various chemical reactions, including:

Comparison with Similar Compounds

Butyl glycidyl ether is compared with other glycidyl ethers, such as:

  • Glycidyl isopropyl ether
  • Glycidyl methyl ether
  • 1,4-Butanediol diglycidyl ether
  • Neopentyl glycol diglycidyl ether
  • Benzyl glycidyl ether

What sets this compound apart is its balance of properties, including its ability to reduce viscosity effectively while maintaining good mechanical properties in the final product . This makes it a preferred choice in applications requiring both flexibility and strength.

Properties

IUPAC Name

2-(butoxymethyl)oxirane
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InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3
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InChI Key

YSUQLAYJZDEMOT-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCC1CO1
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Molecular Formula

C7H14O2
Record name N-BUTYL GLYCIDYL ETHER
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Related CAS

25610-58-6
Record name Oxirane, 2-(butoxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9024691
Record name Butyl glycidyl ether
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Molecular Weight

130.18 g/mol
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Physical Description

N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164 °F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying., Liquid, Colorless liquid with an irritating odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor.
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Boiling Point

327 °F at 760 mmHg (NTP, 1992), 164 °C, 327 °F
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Flash Point

130 °F (NTP, 1992), 54 °C, 54 °C (closed cup), 54 °C c.c., 130 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 20,000 mg/L at °C, Solubility in water, g/100ml at 20 °C: 2, 2%
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Density

0.91 (USCG, 1999) - Less dense than water; will float, 0.908 g/cu cm at 25 °C, Relative density (water = 1): 0.91, 0.91
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Vapor Density

3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 3.78
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Vapor Pressure

3.2 mmHg at 77 °F (NTP, 1992), 3.2 [mmHg], 3.2 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.43, 3 mmHg at 77 °F, (77 °F): 3 mmHg
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Color/Form

Clear, colorless liquid

CAS No.

2426-08-6, 25610-58-6
Record name N-BUTYL GLYCIDYL ETHER
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Record name Butyl glycidyl ether
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Record name n-Butyl glycidyl ether
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Record name Oxirane, (butoxymethyl)-, homopolymer
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Record name BUTYL GLYCIDYL ETHER
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Record name Butyl glycidyl ether
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Record name Butyl 2,3-epoxypropyl ether
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Record name BUTYL GLYCIDYL ETHER
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Record name N-BUTYL GLYCIDYL ETHER
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Record name n-BUTYL GLYCIDYL ETHER
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Record name N-BUTYL GLYCIDYL ETHER (BGE)
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Record name Propane, 1-butoxy-2,3-epoxy-
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Synthesis routes and methods I

Procedure details

370 g (5 mol) of n-butanol and 3 ml of BF3.(C2H5)2O catalyst were heated to 45° C. and stirred for 4 h. An amount of 466 g (5 mol) of epichlorohydrin was added dropwise at 40°-50° C. The mixture was cooled down to room temperature and 6.25 mol of a 50% aqueous solution of sodium hydroxide (250 g of sodium hydroxide dissolved in 250 ml of water) was added dropwise. The mixture was stirred for 1 h. Water was added until complete dissolution of the inorganic salt. The organic phase was separated and 0.5 l of ethyl acetate was added thereto. The organic phase was rinsed twice with water, dried over sodium sulphate, filtered, and concentrated by evaporation. Fractionation was carried out then at normal pressure. Yield: 290 g of 1-butoxy-2,3-epoxypropane boiling at 170°-174° C.
Quantity
370 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
466 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In the same reaction vessel as in Example 1 was fed 275 g of the modified polyamine synthesized in Production Example 2 (corresponding to the modified polyamine based on 1 mol of metaxylene, 0.125 mol of polyethylene glycol, and 0.28 mol of epichlorohydrin), and then 163 g (0.88 mol) of 2-ethylhexyl glycidyl ether (epoxy equivalent of 186, produced by NOF Corporation, the trademark "Epiol EH") was added dropwise thereto over one hour at 80° C. in an atmosphere of nitrogen under stirring. After the completion of the dropwise addition, the reaction was carried out for one hour at a reaction temperature raised 100° C. Then, the vessel interior was cooled to 80° C., and then 200 g (1.47 mol) of metaxylylenediamine was added thereto. Then, a mixture of 282 g (0.743 mol) of epoxy resin in a liquid form of bisphenol A type (epoxy equivalent 190, produced by Yuka Shell Epoxy Co., Ltd., the trademark "Epicoat 828") with 236 g (1.79 mol) of butyl glycidyl ether (epoxy equivalent of 132, produced by NOF Corporation, the trademark Epiol B") was added dropwise thereto over one hour at 80° C.
[Compound]
Name
132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyamine
Quantity
275 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyethylene glycol
Quantity
0.125 mol
Type
reactant
Reaction Step Five
Quantity
0.28 mol
Type
reactant
Reaction Step Six
Quantity
163 g
Type
reactant
Reaction Step Seven
[Compound]
Name
186
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
200 g
Type
reactant
Reaction Step Nine
[Compound]
Name
epoxy resin
Quantity
282 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

In the same reaction vessel as in Example 1 was fed 270 g of the modified polyamine synthesized in Production Example 1 (corresponding to the modified polyamine based on 1 mol of metaxylene, 0.125 mol of methoxypolyethylene glycol and 0.14 mol of epichlorohydrin), and then 186 g (1 mol) of 2-ethylehexyl glycidyl ether (epoxy equivalent of 186, produced by NOF Corporation, the trademark "Epiol EH") was added dropwise thereto over one hour at 80° C. in an atmosphere of nitrogen under stirring. After the completion of the dropwise addition, the reaction was carried out for one hour at a reaction temperature raised 100° C. Then, the vessel interior was cooled to 80° C., and then 231 g (1.70 mol) of metaxylylenediamine was added thereto. Then, a mixture of 307 g (0.807 mol) of epoxy resin in a liquid form of bisphenol A type (epoxy equivalent 190, produced by Yuka Shell Epoxy Co., Ltd., the trademark "Epicoat 828) with 278 g (2.1 mol) of butyl glycidyl ether (epoxy equivalent of 132, produced by NOF Corporation, the tradmark "Epiol B") was added dropwise thereto over one hour at 80° C.
[Compound]
Name
132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyamine
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
0.125 mol
Type
catalyst
Reaction Step Three
Quantity
0.14 mol
Type
catalyst
Reaction Step Four
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mol
Type
reactant
Reaction Step Six
Quantity
186 g
Type
reactant
Reaction Step Seven
[Compound]
Name
186
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
231 g
Type
reactant
Reaction Step Nine
[Compound]
Name
epoxy resin
Quantity
307 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl glycidyl ether
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Butyl glycidyl ether
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Butyl glycidyl ether
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Butyl glycidyl ether
Reactant of Route 5
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Butyl glycidyl ether
Reactant of Route 6
Reactant of Route 6
Butyl glycidyl ether

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